molecular formula C7H6FNO3 B2362676 5-Fluoro-3-methoxypicolinic acid CAS No. 1256821-36-9

5-Fluoro-3-methoxypicolinic acid

Cat. No.: B2362676
CAS No.: 1256821-36-9
M. Wt: 171.127
InChI Key: OQZYGMFVFXLYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methoxypicolinic acid is a chemical compound with the molecular formula C7H6FNO3 . It contains 18 bonds in total, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, a carboxylic acid group, a hydroxyl group, an ether group, and a pyridine . The molecular weight of the compound is 171.13 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.13 g/mol . It has a topological polar surface area of 59.4 Ų and a complexity of 176 . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors .

Scientific Research Applications

Controlled Drug Delivery

Methoxy-modified kaolinite has been explored as a novel carrier for anticancer drugs like 5-fluorouracil (5FU). This research highlights the controlled release of 5FU in simulated colonic fluid, indicating potential use in colon-specific drug delivery. The unique properties of methoxy-modified kaolinite facilitate selective loading and controlled release, mainly due to the strong affinity between 5FU and kaolinite and the diffusion restriction of kaolinite's lamellar layers (Tan et al., 2017).

High-Capacity Drug Loading

Another study demonstrates the high-capacity loading of 5FU on methoxy-modified kaolinite. The findings suggest that methoxy-modified kaolinite, due to its increased interlayer space and high affinity for 5FU, can hold significantly more drug content compared to unmodified kaolinite. This makes it a promising carrier in the pharmaceutical industry, especially for delivering high drug doses (Tan et al., 2014).

Novel Fluorophore Development

A study on 6-Methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid) discusses its potential as a novel fluorophore. It exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its stability against light and heat, along with its consistent fluorescence across different pH levels, positions it as a valuable tool for fluorescent labeling in various research applications (Hirano et al., 2004).

Enhancement of Chemotherapeutic Efficacy

Research into the modulation of fluorouracil's activity in treating advanced colorectal cancer indicates that combinations of 5-FU with compounds like folinic acid or methotrexate can improve patient survival and quality of life. These studies highlight the importance of drug combinations and specialized applications in chemotherapy, offering direction for future clinical research (Abbruzzese & Levin, 1989; Poon et al., 1989).

Electochemical Charge Storage Materials

Fluoropolymers, including poly(5-fluoroindole), have been developed for their high-performance as charge storage materials. Their excellent specific capacitance and cycling stability make them superior to other polymer materials like polyindole, suggesting their potential application in supercapacitors and other electrochemical devices (Wang et al., 2019).

Properties

IUPAC Name

5-fluoro-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZYGMFVFXLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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